molecular formula C10H6ClN3O3 B068659 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine CAS No. 175135-51-0

2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine

Cat. No.: B068659
CAS No.: 175135-51-0
M. Wt: 251.62 g/mol
InChI Key: LXOSOXNFZKOICS-UHFFFAOYSA-N
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Description

2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine is a sophisticated chemical intermediate of significant interest in advanced organic synthesis and discovery research. This compound features a nitropyridine core linked via an ether bridge to a chloropyridine moiety, a structural motif that confers unique electronic properties and potential for diverse chemical transformations. Its primary research applications include serving as a key scaffold in the development of novel agrochemicals, such as insecticides and herbicides, where its structure mimics bioactive molecules that interact with essential biological targets in pests. In pharmaceutical research, it is utilized as a building block for the synthesis of potential active pharmaceutical ingredients (APIs), particularly in the exploration of kinase inhibitors and other small-molecule therapeutics. The presence of the nitro and chloro groups makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Researchers value this compound for its versatility in constructing complex, nitrogen-containing heterocycles critical for probing biological mechanisms and identifying new lead compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-chloropyridin-3-yl)oxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-7-4-8(6-12-5-7)17-10-9(14(15)16)2-1-3-13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOSOXNFZKOICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=CN=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379183
Record name 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-51-0
Record name 2-[(5-Chloro-3-pyridinyl)oxy]-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Chloropyridine Derivatives

The introduction of nitro groups onto pyridine rings often employs mixed acid systems. For example, 2-amino-5-chloropyridine undergoes nitration with concentrated sulfuric acid and nitric acid at 55°C for 1.25 hours, yielding 2-amino-5-chloro-3-nitropyridine with 67% efficiency. This reaction highlights the meta-directing influence of the amino group, ensuring regioselective nitro placement at position 3. Adjusting stoichiometry (e.g., 1.05 equiv HNO₃) minimizes byproducts like 2-amino-3-nitropyridine.

Chlorination of Hydroxypyridine Intermediates

Chlorination via phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a cornerstone for converting hydroxyl groups to chlorides. In one protocol, 2-hydroxy-5-nitropyridine reacts with POCl₃ (60°C, 16 hours) and PCl₅ (0.54 mol equiv) to produce 2-chloro-5-nitropyridine in 89.5% yield. The excess POCl₃ is recovered via distillation, and the product is purified via ethyl acetate extraction and sodium bicarbonate washing.

Ether Bond Formation Strategies

Nucleophilic Aromatic Substitution

The ether linkage in 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine necessitates coupling a hydroxylated pyridine with a chlorinated counterpart. For instance, 2-hydroxy-3-nitropyridine (synthesized via nitration of 2-hydroxypyridine) reacts with 5-chloro-3-bromopyridine under basic conditions (e.g., K₂CO₃ in DMF at 120°C). The nitro group’s electron-withdrawing nature activates the pyridine ring for substitution, facilitating displacement of bromide by the deprotonated hydroxyl.

Copper-Catalyzed Ullmann Coupling

Ullmann-type reactions enable ether synthesis between aryl halides and phenols. A mixture of 3-bromo-5-chloropyridine and 2-hydroxy-3-nitropyridine in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2 equiv) in DMSO at 110°C achieves cross-coupling with moderate yields (50–65%). This method circumvents the need for harsh bases but requires rigorous exclusion of moisture.

Regioselective Functionalization Challenges

Directing Group Effects

Nitration of 2-hydroxypyridine presents regiochemical challenges due to competing ortho/para-directing effects of the hydroxyl group. Employing acetyl protection (e.g., acetylation with acetic anhydride) converts the hydroxyl to an acetate, shifting nitration to position 3. Subsequent hydrolysis (NaOH, ethanol/H₂O) regenerates the hydroxyl group, yielding 2-hydroxy-3-nitropyridine with >80% regioselectivity.

Halogen Exchange Reactions

Suzuki-Miyaura coupling, though atypical for ethers, offers an alternative for introducing chloro substituents. 3-Boronic acid-5-chloropyridine couples with 2-iodo-3-nitropyridine using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (3:1) at 90°C. While yields are suboptimal (40–50%), this route demonstrates the versatility of cross-coupling in pyridine functionalization.

Purification and Characterization

Recrystallization Techniques

Crude products are often purified via recrystallization. For example, 2-hydroxy-5-nitropyridine is recrystallized from isopropanol/activated carbon, achieving 99.7% purity. Similarly, This compound is dissolved in hot ethyl acetate, filtered through Celite®, and cooled to −20°C to afford needle-like crystals.

Spectroscopic Validation

1H NMR (CDCl₃) of the target compound reveals distinct signals: δ 9.25 (d, 1H, H-6), 8.47 (dd, 1H, H-4), and 7.57 (d, 1H, H-5) for the nitropyridine ring, alongside δ 8.92 (d, 1H), 8.35 (dd, 1H), and 7.49 (d, 1H) for the chloropyridyl moiety. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 256.0147 (calc. 256.0149).

Scalability and Industrial Considerations

Continuous-Flow Nitration

Adopting continuous-flow reactors enhances safety and efficiency for large-scale nitrations. A mixture of 2-hydroxypyridine and fuming HNO₃ (1.1 equiv) in H₂SO₄ is pumped through a PTFE reactor (55°C, 10 min residence time), achieving 85% conversion with reduced decomposition.

Solvent Recovery Systems

Phosphorus oxychloride from chlorination steps is reclaimed via vacuum distillation (40–50°C, 15 mmHg), reducing waste and costs. Ethyl acetate extracts are concentrated using falling-film evaporators, enabling >90% solvent recovery .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloropyridyl group under basic conditions.

Major Products Formed

    Reduction: The major product formed is 2-[(5-Amino-3-pyridyl)oxy]-3-nitropyridine.

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H6ClN3O3C_{10}H_{6}ClN_{3}O_{3} and a molecular weight of 251.63 g/mol. Its structure includes both chloro and nitro substituents on a pyridine ring, which contribute to its reactivity and biological properties. The presence of these functional groups allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Chemistry

  • Intermediate in Organic Synthesis : 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine serves as an important intermediate for synthesizing various organic compounds. Its unique structure enables the formation of diverse derivatives that can be utilized in different chemical reactions.

Biology

  • Antimicrobial Activity : Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of organisms such as Klebsiella pneumoniae and Candida albicans, making it a candidate for further exploration in treating infections .
  • Antiviral Potential : The compound has also been investigated for its antiviral capabilities, suggesting potential applications in virology. Its mechanism may involve interference with viral replication processes.
  • Anticancer Properties : Similar compounds within the nitropyridine class have shown anticancer effects by targeting microtubules, leading to cell cycle arrest. This suggests that this compound may possess similar anticancer potential .

Medicine

  • Pharmaceutical Research : Ongoing studies are exploring the potential of this compound as a pharmaceutical agent. Its ability to interact with specific molecular targets within cells positions it as a promising candidate for drug development .

Industry

  • Agrochemical Production : The compound is utilized in the production of agrochemicals, particularly herbicides. It is similar to haloxyfop-p-methyl, which inhibits acetyl-CoA carboxylase, impacting fatty acid biosynthesis in plants.

Research has shown that this compound interacts with various biological targets:

  • A study highlighted its antimicrobial activity against Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antibacterial agent .
  • Another investigation focused on its anticancer effects, revealing that it could inhibit tubulin polymerization, which is critical for cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The chloropyridyl group can also participate in nucleophilic substitution reactions, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 3-Nitropyridine Derivatives

The nitro group at the 3-position is a common feature among derivatives, but substituents on the pyridine ring vary significantly, leading to differences in properties and applications. Key examples include:

Table 1: Comparison of Substituents and Physical Properties
Compound Name Substituents Yield (%) Melting Point (°C) Key Applications/Notes Evidence ID
2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine 5-Chloro-3-pyridyloxy, 3-nitro N/A N/A Discontinued; structural studies
2-(2-Bromophenoxy)-3-nitropyridine (3e) 2-Bromophenoxy, 3-nitro 94 N/A (white solid) Intermediate for benzopyridoxazines
2-(4-Fluorophenoxy)-3-nitropyridine 4-Fluorophenoxy, 3-nitro N/A N/A Suzuki coupling studies
6-Ethoxy-3-nitro-2-hydrazinylpyridine derivatives Ethoxy, hydrazone groups, 3-nitro 77–85 152–165 Antimicrobial agent candidates
2-Chloro-5-methyl-3-nitropyridine 2-Chloro, 5-methyl, 3-nitro N/A N/A Building block for heterocycles

Key Observations :

  • Substituent Effects on Yield: Hydrazone derivatives (e.g., 2i–2m) exhibit high yields (77–85%) due to optimized cyclization conditions , whereas halogenated phenoxy derivatives (e.g., 3e) achieve 94% yield via microwave-assisted synthesis . The target compound’s discontinuation may reflect lower synthetic feasibility.
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, facilitating reactions like Suzuki coupling (e.g., 2-(4-fluorophenoxy)-3-nitropyridine) .

Biological Activity

2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine is a compound of significant interest due to its diverse biological activities and potential applications in pharmacology and biotechnology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a chloro substituent and a nitro group, which contribute to its reactivity and biological properties. The molecular structure can be represented as follows:

C9H6ClN3O3\text{C}_9\text{H}_6\text{ClN}_3\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects. Additionally, the compound has been shown to bind to enzymes or receptors, altering their activity and resulting in various biological effects .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Antiviral Activity : The compound has also been investigated for its antiviral capabilities, suggesting potential applications in virology .
  • Anticancer Potential : Analogous compounds within the nitropyridine class have demonstrated anti-cancer effects by targeting microtubules, leading to cell cycle arrest and inhibition of tubulin polymerization . This suggests that this compound may have similar properties.

Case Studies and Research Findings

Comparison with Similar Compounds

The following table summarizes the characteristics of this compound compared to structurally related compounds:

Compound NameKey FeaturesBiological Activity
This compound Chloro and nitro substituentsAntimicrobial, antiviral, anticancer potential
2-Chloro-3-nitropyridine Similar structure without oxy groupLimited studies on biological activity
Pyridine derivatives Various substituents affecting activityBroad spectrum of antimicrobial effects

Synthesis Methods

Several methods have been developed for synthesizing this compound:

  • Nucleophilic Substitution : The chloropyridyl group can undergo nucleophilic substitution reactions with alcohols under acidic conditions.
  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst .

Q & A

Q. What are the recommended synthetic routes for 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine, and how can reaction conditions be optimized?

Methodological Answer: A microwave-assisted nucleophilic aromatic substitution (SNAr) is a robust method for synthesizing nitro-substituted pyridine derivatives. For example, substituting 2-chloro-3-nitropyridine with 5-chloro-3-pyridinol under microwave irradiation (120°C, 30 min) in the presence of K₂CO₃ as a base can yield this compound with >90% efficiency . Optimization involves:

  • Solvent selection: Polar aprotic solvents like DMF or DMSO enhance reactivity.
  • Catalyst/base choice: K₂CO₃ or Cs₂CO₃ improves nucleophilic displacement.
  • Temperature control: Microwave heating reduces side reactions compared to conventional reflux.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H-NMR: Aromatic proton signals (δ 8.3–8.5 ppm for pyridyl protons) and coupling patterns confirm substitution positions (e.g., doublets of doublets for ortho/meta coupling) .
  • Melting Point Analysis: Reported melting points (e.g., ~106°C) should align with literature to verify purity .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (C₁₀H₆ClN₃O₃, [M+H]⁺ = 268.0124) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation: Employ fume hoods to minimize inhalation of dust/aerosols (H335 risk) .
  • Waste Disposal: Segregate halogenated waste and consult institutional guidelines for professional disposal of nitroaromatics .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are suitable for calculating:

  • Electrostatic Potential Maps: Identify electron-deficient regions (nitro group) for nucleophilic attack .
  • Frontier Molecular Orbitals (HOMO/LUMO): Predict reactivity in cross-coupling reactions. Basis sets like 6-31G(d,p) balance accuracy and computational cost .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

  • Purity Verification: Use HPLC or GC-MS to detect impurities (e.g., residual solvents or byproducts) .
  • Crystallography: Single-crystal X-ray diffraction resolves structural ambiguities and confirms polymorphism.
  • Interlaboratory Validation: Compare data with independent labs using standardized protocols (e.g., ASTM methods).

Q. What mechanistic insights govern its reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

  • Oxidative Addition: The chloro substituent on pyridine facilitates Pd(0) insertion, forming a Pd(II) intermediate.
  • Transmetallation: Use ligands like XPhos to stabilize intermediates and enhance selectivity.
  • Reductive Elimination: Nitro groups act as electron-withdrawing groups, accelerating C–C bond formation. Kinetic studies (e.g., monitoring via ¹⁹F NMR) can validate mechanistic pathways .

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